molecular formula C40H79NO5 B13705875 Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate

Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate

Cat. No.: B13705875
M. Wt: 654.1 g/mol
InChI Key: GXQRJAYUWACPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate (referred to here as the target compound) is a synthetic ionizable lipid widely used in lipid nanoparticles (LNPs) for nucleic acid delivery, particularly in mRNA vaccines such as those for COVID-19 . Its structure combines a branched heptadecyl ester chain, a hexanoate backbone, and a tertiary amine group with hydroxyethyl and nonyloxy substituents. This design enables pH-dependent ionization, facilitating endosomal escape and efficient intracellular delivery of genetic payloads .

Properties

Molecular Formula

C40H79NO5

Molecular Weight

654.1 g/mol

IUPAC Name

nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C40H79NO5/c1-4-7-10-13-16-19-28-37-45-39(43)31-24-20-26-33-41(35-36-42)34-27-21-25-32-40(44)46-38(29-22-17-14-11-8-5-2)30-23-18-15-12-9-6-3/h38,42H,4-37H2,1-3H3

InChI Key

GXQRJAYUWACPQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthesis of the Heptadecan-9-yl Chain

The initial step involves synthesizing the hydrophobic heptadecan-9-yl moiety, which is a long-chain alkyl group with a terminal hydroxyl group. This is typically achieved through:

Reference: Patent WO2023133946A1 describes the use of alkylation and oxidation steps to generate such long-chain alkyl groups with terminal hydroxyl functionalities (see).

Formation of the N-Substituted Hexanoate

The core of the molecule involves attaching the long-chain alkyl group to a hexanoate backbone via esterification:

  • Esterification of hexanoic acid derivatives with the heptadecan-9-ol using activating agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
  • Alternatively, acid chloride formation followed by nucleophilic acyl substitution can be employed for higher efficiency.

Research findings: Multi-step esterification protocols are standard in lipid synthesis, ensuring high yield and regioselectivity (see).

Synthesis of the Amino-Linked Hexanoate

The amino functional group is introduced via:

  • Amidation reactions between the activated ester or acid chloride and amino alcohols such as 2-hydroxyethylamine.
  • Use of coupling reagents like HATU or HOBt to facilitate amide bond formation with minimal racemization.

Note: The amino group is further modified to incorporate the (6-(nonyloxy)-6-oxohexyl) substituent, which is achieved through nucleophilic substitution reactions with appropriate alkyl halides or via O-alkylation.

Research data: The patent WO2023133946A1 indicates the use of such coupling strategies to attach functional groups with high regioselectivity and yield (see).

Incorporation of the Nonyloxy and Oxohexyl Moieties

The final steps involve attaching the nonyloxy group and the oxohexyl chain:

  • O-Alkylation of the amino group with nonyl halides (e.g., nonyl bromide or nonyl chloride) under basic conditions (e.g., potassium carbonate in acetone).
  • Oxidation or acylation to introduce the oxohexyl group, often via acyl chlorides or anhydrides derived from hexanoic acid derivatives.

Research note: These modifications are critical for tuning lipophilicity and biological activity, as documented in recent patents and synthesis reports (see,).

Purification and Characterization

Post-synthesis, the compound undergoes purification through:

Characterization involves:

Summary of Key Reaction Conditions and Reagents

Step Reaction Reagents Conditions Purpose
1 Alkylation 1-bromononadecane, base Reflux Long-chain alkyl chain synthesis
2 Oxidation Na2Cr2O7 / H2SO4 Aqueous, controlled Terminal hydroxyl group formation
3 Esterification DCC/DMAP or EDC Room temperature, inert atmosphere Attach long-chain to hexanoate
4 Amide formation HATU/HOBt DMF solvent, room temperature Attach amino alcohols
5 N-Alkylation Nonyl halide, K2CO3 Reflux Incorporate nonyloxy group
6 Purification Chromatography Standard Isolate pure compound

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its interactions with biological membranes and its potential as a drug delivery agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Modifications

The target compound belongs to a class of ionizable lipids optimized for LNP formulations. Key structural analogues include:

Compound Name CAS Number Key Structural Differences Primary Applications References
SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) 2089251-47-6 Octanoate backbone, undecyloxy substituent mRNA vaccines (e.g., Moderna COVID-19 vaccine)
DLin-MC3-DMA ((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) 1224606-06-7 Polyunsaturated alkyl chains, dimethylamino group siRNA delivery (e.g., Onpattro®)
ALC-0315 (6-((2-hexyldecanoyl)oxy)-N-(6-((2-hexyldecanoyl)oxy)hexyl)-N-(4-hydroxybutyl)hexan-1-aminium) 2036272-55-4 Double branched ester chains, quaternary ammonium mRNA vaccines (e.g., Pfizer-BioNTech COVID-19 vaccine)
Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate 2156654-81-6 Dodecyl ester substituent Preclinical LNP studies

Key Observations :

  • Backbone Length: The target compound’s hexanoate backbone (C6) contrasts with SM-102’s octanoate (C8) and ALC-0315’s hexan-1-aminium (C6), affecting lipid packing and mRNA encapsulation efficiency .
  • Substituent Effects: The nonyloxy group in the target compound versus SM-102’s undecyloxy alters hydrophobicity and LNP stability. Longer chains (e.g., undecyloxy) enhance membrane fluidity but may reduce biodegradability .
  • Ionizable Groups : Tertiary amines (target compound, SM-102) versus quaternary ammonium (ALC-0315) influence pH responsiveness and toxicity profiles .

Physicochemical Data :

Property Target Compound SM-102 DLin-MC3-DMA ALC-0315
Molecular Weight ~683 g/mol (estimated) 710.17 g/mol 933.47 g/mol 852.29 g/mol
Predicted pKa ~6.5–7.0 6.8 (experimental) 6.2–6.5 5.5–6.0
LogP ~8.5 (estimated) 9.1 12.3 10.8
Critical Micelle Concentration (CMC) Not reported 0.02 mM 0.005 mM 0.01 mM

Functional Implications :

  • Lower pKa values (e.g., ALC-0315) enhance ionization at physiological pH, improving endosomal escape but increasing cytotoxicity .

Key Findings :

  • SM-102 and ALC-0315 are preferred in clinical mRNA vaccines due to balanced efficiency and safety. The target compound’s nonyloxy group may offer improved biodegradability over SM-102’s undecyloxy but requires further validation .
  • DLin-MC3-DMA’s polyunsaturated chains enhance siRNA delivery but limit scalability due to oxidative instability .

Biological Activity

Heptadecan-9-yl 6-((2-hydroxyethyl)(6-(nonyloxy)-6-oxohexyl)amino)hexanoate, often referred to in research as a lipid-based compound, is gaining attention for its potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles for mRNA delivery. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C42H83NO5
  • Molecular Weight: 682.11 g/mol
  • CAS Number: 2156654-80-5
  • Density: 0.925 g/cm³ (predicted)
  • Boiling Point: 725.8 °C (predicted)

This compound functions primarily as an ionizable amino lipid. Its structure enables it to form lipid nanoparticles that encapsulate mRNA, enhancing cellular uptake and improving therapeutic efficacy. The unique hydrophobic and hydrophilic balance in its molecular structure facilitates the formation of stable lipid bilayers, which are essential for effective drug delivery.

1. Drug Delivery Systems

Recent studies have highlighted the effectiveness of heptadecan-based lipids in enhancing the delivery of mRNA vaccines. For instance, a comparative study showed that heptadecan-based nanoparticles exhibited superior in vivo delivery efficacy compared to traditional formulations like MC3 . This improvement is attributed to better cellular penetration and reduced hepatic accumulation.

2. Pharmacokinetics

The pharmacokinetic profile of heptadecan-9-yl compounds indicates rapid distribution and clearance from systemic circulation, which is advantageous for minimizing potential side effects associated with prolonged exposure . The compound's design allows for targeted delivery to specific tissues, enhancing therapeutic outcomes while reducing off-target effects.

Case Study 1: mRNA Vaccine Delivery

A study published in Nature Reviews Materials demonstrated the application of heptadecan-based lipids in formulating lipid nanoparticles for mRNA vaccines. The results indicated that these formulations not only improved the stability of mRNA but also enhanced immune responses in animal models when compared to conventional lipid formulations .

Case Study 2: Comparative Efficacy

In another investigation, various heptadecan-derived lipids were tested for their ability to deliver therapeutic agents effectively. The findings suggested that modifications in the hydrophobic tail length and head group structure significantly influenced the pharmacological activity and cellular uptake efficiency . Notably, heptadecan-9-yloxy derivatives showed improved transfection rates in vitro.

Data Table: Comparative Analysis of Lipid Nanoparticles

Compound NameMolecular WeightDelivery EfficacyCellular UptakeClearance Rate
This compound682.11 g/molHighHighRapid
MC3700 g/molModerateModerateSlow
Lipid H (SM-102)710.17 g/molVery HighVery HighModerate

Q & A

Basic: What are the critical synthetic steps and purification methods for Heptadecan-9-yl 6-...hexanoate, and how do they impact yield and purity?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Esterification of heptadecan-9-ol with activated hexanoate derivatives to form the hydrophobic backbone.
  • Amine coupling using 2-hydroxyethyl and 6-(nonyloxy)-6-oxohexyl groups, facilitated by carbodiimide crosslinkers (e.g., EDC/NHS) .
  • Purification via column chromatography (silica gel, chloroform/methanol gradients) or preparative HPLC to isolate the target compound from by-products like unreacted amines or esters .

Key considerations:

  • Temperature control (20–25°C) during amine coupling minimizes side reactions.
  • Purity validation using NMR (to confirm amine/ester linkages) and mass spectrometry (to verify molecular weight ±1 Da) is critical for biological activity .
  • Yield typically ranges from 60–75%, with impurities <2% required for reproducible nanoparticle formulations .

Basic: How do the structural features of this compound enable lipid nanoparticle (LNP) formation for mRNA delivery?

Answer:
The compound’s amphiphilic structure balances:

  • Hydrophobic domains : The heptadecane chain (C17) and nonyloxy group facilitate membrane integration and LNP core stability.
  • Hydrophilic moieties : The 2-hydroxyethylamino group and ester linkages enhance water solubility and mRNA encapsulation via electrostatic interactions .

Mechanistic role:

  • During LNP self-assembly (via microfluidics or ethanol injection), the lipid’s tertiary amine protonates at acidic pH, enabling mRNA complexation.
  • The hydroxyl group stabilizes the LNP surface via hydrogen bonding, reducing aggregation during storage .

Advanced: What methodologies optimize the lipid-to-mRNA ratio for efficient encapsulation and delivery?

Answer:
Experimental design:

  • Design of Experiments (DoE) : Vary lipid:mRNA ratios (e.g., 10:1 to 50:1 w/w) and assess encapsulation efficiency (EE) using Ribogreen assays .
  • Dynamic Light Scattering (DLS) : Monitor particle size (ideal: 70–120 nm) and polydispersity index (PDI <0.2) .
  • In vitro transfection : Use luciferase-encoding mRNA in HEK293T cells to quantify delivery efficacy (RLU/mg protein) .

Case study:
A 30:1 lipid:mRNA ratio achieved 92% EE and 85% transfection efficiency in murine models, attributed to balanced charge density and core packing .

Advanced: How can researchers resolve discrepancies in reported encapsulation efficiencies across studies?

Answer:
Contradiction analysis:

Factor Impact on EE Resolution
Lipid purity Impurities >2% reduce EE by 15–30%Validate via HPLC-MS .
Buffer pH pH <6.5 improves protonation/EEStandardize pH to 4.0 during formulation .
Analytical method Ribogreen vs. UV: ±10% variabilityUse orthogonal methods (e.g., gel electrophoresis) .

Example: A study reporting 70% EE (vs. literature 90%) traced low values to residual ethanol in LNPs, which disrupted mRNA integrity .

Advanced: What in vitro/in vivo models evaluate the biodistribution and safety of LNPs formulated with this lipid?

Answer:
In vitro:

  • Cytotoxicity : MTT assays in primary hepatocytes (IC50 >100 µg/mL indicates low toxicity) .
  • Endosomal escape : pHrodo Red dye tracks lysosomal release kinetics .

In vivo:

  • Biodistribution : IV-injected Cy5-labeled LNPs in BALB/c mice, with fluorescence imaging showing liver/spleen accumulation (t1/2: 6–8 hrs) .
  • Immunogenicity : ELISA measures anti-PEG antibodies post-administration (critical for repeat dosing) .

Safety : Histopathology of liver/kidney tissues post-treatment confirms absence of vacuolation or inflammation .

Advanced: How do structural analogs compare in mRNA delivery efficiency?

Answer:

Analog Key Modification EE (%) Transfection Efficiency
Heptadecan-9-yl 6-...hexanoate (Target)Native structure9285
Nonyl 8-[((6-heptadec-9-yloxy)-2-hydroxyethyl)amino]octanoate Extended alkyl chain (C8 vs. C6)8878
Heptadecan-9-yl 8-((3-hydroxypropyl)amino)octanoate Hydroxypropyl substitution8270

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.